1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE
Description
1-Benzyl-8,8-dimethyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is a complex heterocyclic compound featuring a pyrimidoquinoline core substituted with benzyl, phenyl, and dimethyl groups. This scaffold is notable for its fused pyrimidine and quinoline rings, which are often associated with diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The compound’s structure is distinguished by a benzyl group at position 1, a phenyl group at position 5, and two methyl groups at position 6. These substituents likely influence its physicochemical properties, such as lipophilicity and bioavailability, which are critical for biological interactions .
Properties
IUPAC Name |
1-benzyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-26(2)13-18-21(19(30)14-26)20(17-11-7-4-8-12-17)22-23(27-18)29(25(32)28-24(22)31)15-16-9-5-3-6-10-16/h3-12,20,27H,13-15H2,1-2H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUUBCSUNRRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reactions Using DABCO Catalyst
The most widely employed method involves a one-pot three-component reaction between benzaldehyde derivatives, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Under solvent-free conditions at 90°C, DABCO facilitates enolate formation from dimedone, which undergoes nucleophilic attack on the in situ-generated α,β-unsaturated aldehyde intermediate . The reaction proceeds via:
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Tautomerization of dimedone to its enol form.
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Deprotonation by DABCO to form a resonance-stabilized enolate.
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Michael addition of 6-amino-1,3-dimethyluracil to the intermediate.
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Intramolecular cyclization and dehydration to yield the trione structure .
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 25 mol% DABCO |
| Temperature | 90°C |
| Reaction Time | 2–4 hours |
| Yield | 78–92% |
This method benefits from operational simplicity and high atom economy. The use of DABCO, a non-toxic and recyclable catalyst, enhances sustainability .
Trityl Chloride-Catalyzed Synthesis in Chloroform
Trityl chloride (TrCl) has been utilized as a Lewis acid catalyst in chloroform under reflux conditions . The protocol involves:
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Mixing equimolar quantities of benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil.
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Refluxing in chloroform with 10 mol% TrCl for 3–5 hours.
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Purification via recrystallization from aqueous ethanol (70% v/v).
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Catalyst Loading | 10 mol% TrCl |
| Temperature | 61°C (reflux) |
| Yield | 85–90% |
TrCl activates the aldehyde through electrophilic polarization, accelerating the Knoevenagel condensation step . However, chloroform’s environmental toxicity limits this method’s scalability.
Ultrasound-Assisted Cyclocondensation
Ultrasound irradiation (40 kHz, 300 W) significantly reduces reaction times to 15–30 minutes by enhancing mass transfer and cavitation effects . A typical procedure includes:
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Irradiating a mixture of aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in ethanol.
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Filtering the precipitate and recrystallizing from ethyl acetate.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Frequency | 40 kHz |
| Power | 300 W |
| Solvent | Ethanol |
| Yield | 88–94% |
This method achieves near-quantitative yields while minimizing side reactions, making it suitable for industrial applications .
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use by leveraging mechanical energy to drive the reaction. Components are ground in a high-energy mill for 60 minutes at room temperature:
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Benzaldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol).
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10 mol% DABCO added as a catalyst.
Performance Metrics :
| Parameter | Value |
|---|---|
| Milling Time | 60 minutes |
| Catalyst Loading | 10 mol% DABCO |
| Yield | 82–87% |
Mechanochemistry offers an eco-friendly alternative but requires specialized equipment .
Comparative Analysis of Synthetic Methods
To evaluate the efficiency of each method, we compare critical parameters:
Table 1. Method Comparison
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| DABCO (Solvent-Free) | 25 mol% DABCO | None | 2–4 h | 78–92% |
| Trityl Chloride | 10 mol% TrCl | Chloroform | 3–5 h | 85–90% |
| Ultrasound | None | Ethanol | 15–30 m | 88–94% |
| Mechanochemical | 10 mol% DABCO | None | 1 h | 82–87% |
The ultrasound-assisted method stands out for its rapid kinetics and high yield, whereas solvent-free DABCO catalysis balances efficiency and environmental impact .
Characterization and Validation
Post-synthesis characterization employs spectroscopic techniques:
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IR Spectroscopy : Strong absorptions at 1695 cm⁻¹ (C=O trione), 1607 cm⁻¹ (C=N quinoline), and 3083 cm⁻¹ (aromatic C-H) .
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¹H NMR : Key signals include δ 0.91 and 1.05 (gem-dimethyl groups), 3.10 and 3.46 (N-methyl), and 7.47–7.59 ppm (phenyl protons) .
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Mass Spectrometry : Molecular ion peak at m/z 427.5 confirms the molecular weight .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
1-Benzyl-8,8-dimethyl-5-phenyl-pyrimidoquinoline derivatives serve as building blocks for synthesizing more complex molecules. Their ability to undergo various chemical reactions—such as oxidation and reduction—makes them valuable in synthetic organic chemistry.
Key Reactions:
- Oxidation: The compound can be oxidized to form quinoline derivatives using agents like potassium permanganate.
- Reduction: Reduction with sodium borohydride can yield reduced quinoline derivatives.
- Substitution: Nucleophilic substitution reactions allow for functional group modifications.
Biology
The compound exhibits notable biological activity , which positions it as a candidate for drug development. Preliminary studies suggest potential applications in treating diseases through modulation of specific biological pathways.
Mechanism of Action:
The mechanism involves binding to enzymes and receptors that regulate various biological processes. This interaction can lead to alterations in enzyme activity and cellular signaling pathways.
Medicine
Research is ongoing into the therapeutic properties of this compound. Its potential use as an antimicrobial agent and in cancer treatment is being explored due to its structural similarity to known pharmacologically active compounds.
Case Studies:
- A study demonstrated the compound's efficacy against certain bacterial strains.
- Another investigation highlighted its cytotoxic effects on cancer cell lines.
Industry
In industrial applications, 1-benzyl-8,8-dimethyl-5-phenyl-pyrimidoquinoline is being researched for its role in developing advanced materials with specific properties such as conductivity and stability .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs:
Substituent-Driven Activity Variations
- Anticancer Activity: Derivatives with bulky substituents (e.g., spiro-oxindole in ) demonstrate potent cytotoxicity against breast cancer cells (IC50: 0.2–5 μM).
- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorobenzyloxy in 2i) show enhanced antifungal activity against Candida albicans (MIC: 8–16 μg/mL) compared to non-halogenated analogs .
Critical Analysis of Structure-Activity Relationships (SAR)
- Position 1 : The benzyl group in the target compound may confer greater metabolic stability than smaller alkyl groups (e.g., methyl in ), though this could reduce solubility .
- Position 5 : Aromatic substituents (phenyl or 4-methylphenyl) are common across active analogs, suggesting π-π interactions with biological targets .
- Position 8 : Dimethyl groups likely enforce conformational rigidity, optimizing binding to enzymes like topoisomerase II or fungal CYP51 .
Biological Activity
1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidoquinoline family and is characterized by its unique structural features. Its molecular formula is , with a molar mass of approximately 433.52 g/mol. The structure includes multiple fused rings which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidoquinolines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- A study demonstrated that certain pyrimidoquinoline derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at low micromolar concentrations .
- Another investigation reported that specific modifications in the pyrimidoquinoline structure enhance its activity against cancer cell lines by affecting apoptosis pathways .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Research findings include:
- Compounds with similar scaffolds were evaluated for their antibacterial activities against various strains of bacteria including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 0.25 to 2 μg/mL .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies:
- It has been noted that pyrimidoquinoline derivatives can act as inhibitors for key enzymes involved in cancer metabolism and bacterial growth. For example, inhibition of topoisomerases and kinases has been documented .
Case Studies
- Anticancer Study : A recent study synthesized several derivatives of pyrimidoquinolines and evaluated their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications at the benzyl position significantly enhanced anticancer efficacy compared to unmodified compounds .
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial potential of related compounds against Mycobacterium tuberculosis. The derivatives demonstrated effective inhibition at concentrations lower than traditional antibiotics .
Data Summary Table
Q & A
Q. What are the most reliable synthetic routes for preparing 1-benzyl-8,8-dimethyl-5-phenyl-pyrimido[4,5-b]quinoline-2,4,6-trione, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via multi-step cyclocondensation reactions involving substituted quinoline and pyrimidine precursors. Key optimization strategies include:
- Catalyst Selection : Iron-based Lewis acid-surfactant-combined catalysts (e.g., Fe(DS)₃) under sonication enhance reaction rates and yields by promoting micellar catalysis and reducing energy barriers .
- Ultrasound-Assisted Synthesis : Sonication improves mixing efficiency and reduces reaction time (e.g., from 12 hours to 2–4 hours) by enhancing mass transfer and minimizing side products .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates, while greener solvents (e.g., water-ethanol mixtures) align with sustainable chemistry goals.
Q. How should researchers characterize the structural integrity of this compound, particularly its fused heterocyclic system?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 1.92–2.49 ppm for CH₂ groups in the quinoline ring) and carbonyl carbons (δ ~162–170 ppm for trione groups) .
- IR Spectroscopy : Confirm carbonyl stretching vibrations (1705–1708 cm⁻¹) and aromatic C–H bonds (2962 cm⁻¹) .
- X-ray Crystallography : Resolve the fused bicyclic system and confirm steric effects of the 8,8-dimethyl group.
- DFT Calculations : Validate electronic structure and predict reactive sites for functionalization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or photophysical properties?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density distributions, HOMO-LUMO gaps, and charge-transfer properties. For example, substitutions at the 5-phenyl group can modulate π-π stacking interactions for optoelectronic applications .
- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., kinases) by simulating ligand-protein interactions in solvent environments .
- COMSOL Multiphysics Integration : Model diffusion kinetics in drug delivery systems by coupling reaction thermodynamics with fluid dynamics .
Q. What experimental strategies resolve contradictions in solubility and stability data reported for this compound?
Methodological Answer:
- Controlled Environment Studies : Conduct stability assays under varying pH (2–12), temperature (4–60°C), and light exposure to identify degradation pathways.
- High-Throughput Screening (HTS) : Use automated platforms to test solubility in 100+ solvent systems, including ionic liquids and co-solvent blends .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., residual solvents, crystallinity differences) .
Q. How can researchers elucidate the reaction mechanism of this compound in catalytic processes?
Methodological Answer:
- Isotopic Labeling : Track ¹³C or ²H isotopes in key positions (e.g., carbonyl groups) to identify intermediates via LC-MS .
- In Situ Spectroscopy : Use Raman or UV-Vis to monitor real-time changes in reaction mixtures (e.g., intermediate formation at 300–400 nm) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to distinguish radical vs. ionic pathways .
Critical Considerations for Experimental Design
- Reproducibility : Standardize sonication parameters (frequency, power) to minimize batch-to-batch variability .
- Ethical Data Practices : Use encrypted lab notebooks (e.g., LabArchives) to ensure data integrity and compliance with FAIR principles .
- Interdisciplinary Collaboration : Integrate synthetic chemists with computational biologists to accelerate structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
